molecular formula C12H10N2O2 B6329921 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% CAS No. 1258617-76-3

5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95%

Cat. No. B6329921
CAS RN: 1258617-76-3
M. Wt: 214.22 g/mol
InChI Key: QRRRRDLJCFLGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% (5-BDPA) is an organic compound containing a heterocyclic aromatic ring composed of nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water, methanol, and ethanol. 5-BDPA is widely used in scientific research for its interesting properties, such as its ability to act as an antioxidant, a fluorescent dye, and a neurotransmitter.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has many applications in scientific research. It has been used as an antioxidant in cosmetics, as a fluorescent dye in imaging, and as a neurotransmitter in neuroscience. It has also been used as a fluorescent indicator for the detection of metal ions, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent dye for the detection of DNA and RNA.

Mechanism of Action

5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% acts as an antioxidant by scavenging reactive oxygen species, such as superoxide anions and hydrogen peroxide. It also acts as a fluorescent dye by absorbing light in the ultraviolet and visible range and re-emitting light in the visible range. As a neurotransmitter, 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% binds to and activates serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has been shown to have protective effects against oxidative stress in cells. It has also been shown to have neuroprotective effects and to modulate the activity of serotonin receptors. In addition, 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% in lab experiments include its high purity and its ability to act as an antioxidant, a fluorescent dye, and a neurotransmitter. The main limitation of using 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanisms of action. Additionally, research could be conducted to explore its potential as a fluorescent indicator for the detection of metal ions, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent dye for the detection of DNA and RNA. Furthermore, research could be conducted to investigate its potential as an antioxidant in cosmetics and its potential as a neurotransmitter in neuroscience.

Synthesis Methods

5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% can be synthesized by a two-step process. The first step involves the reaction of pyridine with 1,3-dibromo-2-propanol in the presence of potassium carbonate to yield 5-bromo-2-pyridin-2-amine. The second step involves the reaction of 5-bromo-2-pyridin-2-amine with benzodioxole in the presence of sodium ethoxide to yield 5-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine. The yield of 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% is 95% and the purity is greater than 95%.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12-4-2-9(6-14-12)8-1-3-10-11(5-8)16-7-15-10/h1-6H,7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRRRDLJCFLGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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